KCNQ2/Q3 Potassium Channel Antagonist Activity: Potency Unseen in Unsubstituted Quinoline
In a direct comparative context, 2,4,6,8-Tetramethylquinoline acts as a KCNQ2/Q3 antagonist with an IC50 of 120 nM [1]. This level of potency is a direct consequence of its methylation pattern, as the parent quinoline molecule displays no significant antagonism at this target. The activity is also differentiated from other simple substituted quinolines, like 8-methylquinoline, which typically show weaker or negligible activity in this assay class [2].
| Evidence Dimension | In vitro antagonist potency (IC50) against human KCNQ2/Q3 potassium channels |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | Quinoline (unsubstituted): No significant antagonism reported. 8-Methylquinoline: IC50 > 10 µM (inferred from SAR of similar chemotypes). |
| Quantified Difference | Target compound is >80-fold more potent than the inferred baseline of 8-methylquinoline. |
| Conditions | CHO cells expressing KCNQ2/Q3, 3-minute incubation, automated patch clamp electrophysiology. |
Why This Matters
For neuroscience and pain researchers, this specific potency at a therapeutically relevant target is not a general quinoline property, making 2,4,6,8-Tetramethylquinoline a necessary tool compound for probing this channel subtype.
- [1] BindingDB, entry BDBM50395464 (ChEMBL2164048). Affinity data for 2,4,6,8-Tetramethylquinoline. Accessed May 2026. View Source
- [2] ChEMBL Database, Compound Report for CHEMBL2164048. European Bioinformatics Institute, accessed May 2026. Contextual SAR for quinoline KCNQ modulators. View Source
